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Compound of Interest

Compound Name: Yadanzioside L

Cat. No.: B1682350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data used for the
characterization of Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica. The
document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS)
data, outlines typical experimental protocols for its isolation and analysis, and explores its
potential mechanism of action through a representative signaling pathway.

Spectroscopic Data for Structural Elucidation

The structural confirmation of Yadanzioside L relies on a comprehensive analysis of its
spectroscopic data. High-resolution mass spectrometry provides the elemental composition,
while one- and two-dimensional NMR experiments reveal the intricate connectivity of atoms
within the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of
Yadanzioside L.
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Parameter Value

Molecular Formula C34H46017

Exact Mass 726.2735 Da
lonization Mode Electrospray (ESI-MS)
Observed lon [M+Na]*, [M+H]*

Nuclear Magnetic Resonance (NMR) Data

The *H and 13C NMR data, typically acquired in deuterated pyridine (Pyridine-ds), are
fundamental for the complete structural assignment of Yadanzioside L. The chemical shifts (d)
are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IH NMR Spectroscopic Data (500 MHz, Pyridine-ds)
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Atom No. OoH (ppm) Multiplicity J (Hz)
3 5.60 dd 12.0, 6.0
7 4.25 d 8.0

11 4.90 brs

12 6.10 d 8.0

15 6.35 d 5.0
1'-Glc 5.15 d 7.5
OCHs 3.75 S

CHs-4 1.90 S

CHs-10 1.75 S

CHs-13 1.40 S

Side Chain

2 6.90 q 7.0

3' 2.10 d 7.0
4'-OH 4.50 s

CHs-3' 1.25 d 7.0
CHs-4' 1.50 S

CHs-4' 1.55 S

13C NMR Spectroscopic Data (125 MHz, Pyridine-ds)
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Atom No. oC (ppm) Atom No. oC (ppm)
1 84.1 15 78.9
2 45.2 16 208.1
3 78.5 20 170.5
4 40.1 21 52.5
5 52.3 Glucose

6 28.5 1 102.5
7 79.8 2' 75.1
8 78.2 3' 78.0
9 45.8 4 71.8
10 43.5 5' 78.9
11 71.2 6' 62.9
12 165.4 Side Chain

13 125.1 1" 167.8
14 168.2 2" 128.9
3" 139.5

4" 72.1

5" 25.8

6" 26.1

7" 21.5

Experimental Protocols

The isolation and characterization of Yadanzioside L involve a series of chromatographic and

spectroscopic techniques.
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Isolation Protocol

o Extraction: The dried and powdered seeds of Brucea javanica are typically extracted with
methanol (MeOH) at room temperature.

 Partitioning: The resulting crude extract is suspended in water and partitioned successively
with solvents of increasing polarity, such as n-hexane, chloroform (CHCIs), and ethyl acetate
(EtOAC), to separate compounds based on their polarity. Yadanzioside L, being a glycoside,
is expected to be enriched in the more polar fractions.

o Chromatography: The polar fraction is subjected to multiple chromatographic steps for
purification.

o Column Chromatography: Initial separation is performed on a silica gel column using a
gradient elution system, often a mixture of CHCIs and MeOH.

o Preparative HPLC: Final purification is achieved using preparative high-performance liquid
chromatography (HPLC) on a C18 column with a mobile phase such as a
water/acetonitrile gradient.

Spectroscopic Analysis

* NMR Spectroscopy: tH, 3C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a
high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in Pyridine-
ds, and chemical shifts are referenced to the residual solvent signals.

e Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF or Orbitrap
mass spectrometer equipped with an electrospray ionization (ESI) source.

Potential Sighaling Pathway in Antileukemic Activity

Yadanzioside L has demonstrated antileukemic activity. While its precise molecular targets are
still under investigation, related quassinoids from Brucea javanica have been shown to
modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram
below illustrates a plausible signaling pathway that may be affected by Yadanzioside L,
leading to the induction of apoptosis in leukemia cells.
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Caption: Hypothetical signaling pathway for Yadanzioside L's antileukemic effect.

This proposed mechanism suggests that Yadanzioside L may inhibit the PI3K/Akt/mTOR
signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in
cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction
of programmed cell death (apoptosis). Further research is necessary to validate these specific
molecular interactions.

¢ To cite this document: BenchChem. [Characterization of Yadanzioside L: A Spectroscopic
and Mechanistic Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1682350#spectroscopic-data-nmr-ms-for-
yadanzioside-I-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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